2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
2-(Benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a benzylsulfanyl moiety at position 2 and an ethyl group at position 3 of the heterocyclic core. Its molecular formula is C20H24N4O2S, with a molecular weight of 448.5 g/mol .
Properties
IUPAC Name |
2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-22-18(23)17-16(14-10-6-7-11-15(14)20-17)21-19(22)24-12-13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSLXVBTNPSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields and functionalization of the indole ring system.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as solvent choice and reagent introduction sequence, is crucial for efficient large-scale production . The use of environmentally benign solvents like PEG-400 can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles and pyrimidines, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrimido-indole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound likely interacts with key molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- Case Studies : In vitro studies demonstrated that 2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one significantly reduced the viability of cancer cells in a dose-dependent manner. The compound exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound for further development.
Antimicrobial Properties
The antimicrobial activity of pyrimido-indole derivatives has also been investigated. The compound has shown effectiveness against various bacterial strains.
- Mechanism of Action : The antibacterial effects may be attributed to the inhibition of bacterial enzymes or disruption of cellular processes critical for bacterial survival. For example, compounds with similar structures have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
- Case Studies : In a comparative study, this compound displayed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity that warrants further exploration in clinical settings.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Mechanism of Action : Enzyme inhibition can lead to altered metabolic processes in pathogens or cancer cells. For instance, the inhibition of carbonic anhydrase IX has been linked to reduced tumor growth and metastasis .
- Case Studies : Research involving similar compounds demonstrated effective inhibition of carbonic anhydrase IX with low IC50 values, indicating that this compound may share this property and could be utilized in designing enzyme inhibitors for therapeutic applications.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of pyrimido-indole derivatives.
- Findings : SAR studies have revealed that modifications at specific positions on the pyrimido-indole scaffold can enhance biological activity. For example, substituents on the benzyl group or variations in the ethyl chain may significantly influence both anticancer and antimicrobial activities.
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of CDKs | Significant reduction in cancer cell viability |
| Antimicrobial Activity | Inhibition of bacterial enzymes | Effective against Staphylococcus aureus and E. coli |
| Enzyme Inhibition | Targeting carbonic anhydrase IX | Low IC50 values indicating potent inhibition |
| Structure-Activity Relationship | Modifications enhancing biological activity | Variations lead to improved potency in several assays |
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, some derivatives may activate the Nrf-2/heme oxygenase-1 pathway, leading to anticancer effects . The exact pathways and targets can vary depending on the specific functional groups present in the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Physicochemical Properties
Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:
Key Observations:
- Polarity : Ethoxy () or azepane () groups introduce polar interactions, affecting solubility and target binding.
- Stereoelectronic Effects : Fluorine substituents () may influence electronic distribution and metabolic stability.
Antiparasitic Activity:
- Pyrimidine analogs (e.g., compound 10e in ) demonstrated high selectivity against Trypanosoma cruzi (Chagas disease) but lacked anticruzain activity, suggesting a non-enzymatic mechanism .
- Morpholinopropyl-substituted derivatives () showed reduced selectivity, emphasizing the role of substituents in toxicity profiles.
Enzyme Inhibition:
- 4-Aminoquinoline analogs (e.g., compound 10d) exhibited dual antichagasic and anticruzain activity but low selectivity .
Target Compound Implications:
While the target compound’s activity is unconfirmed, its benzylsulfanyl and ethyl groups may balance lipophilicity and steric bulk for receptor engagement.
Biological Activity
The compound 2-(benzylsulfanyl)-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, highlighting key findings from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoindole core followed by the introduction of substituents such as the benzylsulfanyl group. Various reagents are utilized in these synthetic pathways to ensure high yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that compounds within the pyrimidoindole class exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. A notable study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models .
Antimicrobial Activity
Anti-inflammatory Effects
The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example:
- Apoptosis Induction : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
- Antimicrobial Action : Through binding to bacterial enzymes critical for cell wall synthesis.
- Anti-inflammatory Pathways : By modulating NF-kB signaling and reducing oxidative stress markers.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various biological assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
